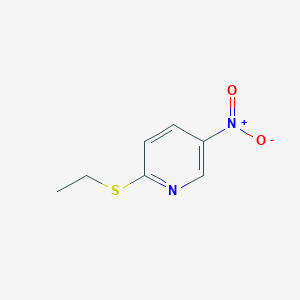

2-(Ethylthio)-5-nitropyridine

Descripción general

Descripción

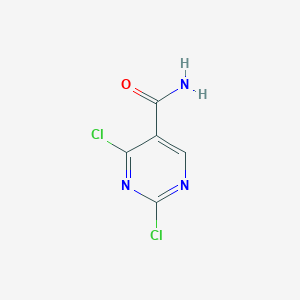

2-(Ethylthio)-5-nitropyridine is a heterocyclic compound that is used in a wide variety of scientific research applications. It is a synthetic organic compound with a molecular formula of C6H6N2OS, and it has a molar mass of 150.17 g/mol. It is an odorless, yellow-orange crystalline solid that is insoluble in water. It is a versatile compound that can be used in various reactions, including the synthesis of other compounds and the study of biochemical and physiological effects. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Detection of Metal Ions in Aqueous Media

2-(Ethylthio)-5-nitropyridine derivatives have been utilized in the development of fluorescent probes for detecting metal ions like Fe3+ and Hg2+ in aqueous media. Such probes are valuable in environmental monitoring and biological systems. For instance, Singh, Thakur, Raj, and Pandey (2020) designed 2-aminoethylpyridine-based fluorescent compounds which enhanced fluorescence upon interaction with Fe3+ ions and showed changes in fluorescence with Hg2+ ions, demonstrating potential applications in practical detection and estimation of trace Fe3+ and Hg2+ in real water samples and biological systems (Singh et al., 2020).

Synthesis of Substituted Pyridines

The compound has been used in substitution reactions to create various substituted pyridines. Bakke and Sletvold (2003) investigated reactions of 5-nitropyridine-2-sulfonic acid and its potassium salt to successfully substitute the sulfonate group with oxygen, nitrogen, and halogen nucleophiles, leading to the formation of various 2-substituted 5-nitropyridines (Bakke & Sletvold, 2003).

Structural and Vibrational Studies

Lorenc (2012) conducted a study on 2-N-ethylamino-5-methyl-4-nitropyridine (EN5MP), a derivative of 2-(Ethylthio)-5-nitropyridine. They analyzed its molecular structure and vibrational spectra, revealing insights into its dimeric structure and hydrogen bond systems. This kind of analysis is crucial for understanding the molecular behavior and potential applications of such compounds (Lorenc, 2012).

Programmable Molecular Diode

3-Nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, a related molecule, shows promise as a programmable molecular diode. Derosa, Guda, and Seminario (2003) discovered that this molecule exhibits charge-induced conformational switching and rectifying behavior, suggesting its potential use in nano-scale electronic devices, like memory or nano-actuators controlled by an external field or bias voltage (Derosa, Guda, & Seminario, 2003).

Quantum Chemical Studies

Velmurugan, Kumaresan, Durai Nayagam, Bhuvanesh, Athimoolam, and Palanisamy (2018) conducted quantum chemical studies on non-proton transfer co-crystals of 2-amino-5-nitropyridine, which is structurally related to 2-(Ethylthio)-5-nitropyridine. Their research provides valuable insights into molecular interactions and stability, important for the development of new materials and pharmaceuticals (Velmurugan et al., 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as certain rhodium complexes, have been found to interact with biomolecules like dna, rna, protein kinases, and other relevant biomolecules

Mode of Action

Compounds with similar structures, such as sethoxydim, have been found to inhibit acetyl-coa carboxylase (accase), an enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes . It’s possible that 2-(Ethylthio)-5-nitropyridine may have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

The inhibition of acetyl-coa carboxylase (accase) by similar compounds can affect lipid biosynthesis and, consequently, the integrity of cell membranes . This could potentially lead to a variety of downstream effects, including impaired cell growth and function.

Pharmacokinetics

Similar compounds like sethoxydim are known to be rapidly absorbed by both roots and foliage, and are generally rainfast by 1 hour after application . Sethoxydim is systemic and is translocated via both xylem and phloem to meristematic regions of roots, rhizomes, and shoots where it accumulates . Its translocation is relatively slow . These properties may give some indication of the potential pharmacokinetic behavior of 2-(Ethylthio)-5-nitropyridine, but direct studies on this compound are needed for confirmation.

Result of Action

The inhibition of acetyl-coa carboxylase (accase) by similar compounds can lead to impaired cell growth and function due to the disruption of lipid biosynthesis and cell membrane integrity .

Action Environment

The action, efficacy, and stability of 2-(Ethylthio)-5-nitropyridine can be influenced by various environmental factors. For instance, rainfall within 1 hour after application may reduce the efficacy of similar compounds like sethoxydim . Additionally, if the treated organisms are stressed (lack of moisture, flooding, prolonged cool temperatures), the control exerted by the compound will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of organisms .

Propiedades

IUPAC Name |

2-ethylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-2-12-7-4-3-6(5-8-7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPUTNNENYPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444988 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)-5-nitropyridine | |

CAS RN |

107756-05-8 | |

| Record name | 2-(Ethylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)

![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)